Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1250997-62-6) is a bicyclic compound featuring a rigid 2-azabicyclo[2.1.1]hexane scaffold with an aminomethyl group at position 1 and an ethyl substituent at position 4. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-5-12-6-13(7-12,8-14)15(9-12)10(16)17-11(2,3)4/h5-9,14H2,1-4H3 |
InChI Key |
BEDQOSYGRIERIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization
- Starting Material : cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride is generated through a photochemical [2+2] cycloaddition.
- Key Step : Stereoselective electrophilic addition (e.g., phenylselenyl bromide) to cyclobutene dicarbamate intermediates, followed by sodium hydride-mediated ring closure.
- Yield : Up to 65% for the bicyclic core.
Iodine-Promoted Cyclization
- Substrate : Methylenecyclobutane derivatives undergo iodine-mediated cyclization to form tricyclic intermediates, which are hydrolyzed to yield the bicyclic amino acid core.
Aminomethyl Group Installation at Position 1
The Curtius rearrangement is a critical step for converting carboxylic acids to aminomethyl groups:
Curtius Rearrangement Protocol
- Substrate : Carboxylic acid derivative (e.g., compound 28 in).
- Reagents : Diphenylphosphoryl azide (DPPA), triethylamine, tert-butanol.
- Conditions : Reflux in toluene, followed by hydrolysis.
- Yield : 62% for intermediate diamine 30 , with subsequent hydrogenolysis achieving 98% yield.
Boc Protection of the Amine
The tert-butoxycarbonyl (Boc) group is introduced via standard protocols:
Boc Protection Method
- Substrate : 2-Azabicyclo[2.1.1]hexane hydrochloride.
- Reagents : Di-tert-butyl dicarbonate, 1,4-dioxane, aqueous NaOH.
- Conditions : Room temperature, inert atmosphere.
- Yield : 76% after purification.
Integrated Synthetic Route
Combining these steps, a plausible pathway for the target compound is:
- Bicyclic Core Formation : Photochemical cyclization or iodine-mediated cyclization.
- 4-Ethyl Introduction : Alkylation of a 4-halogenated intermediate.
- 1-Aminomethyl Installation : Curtius rearrangement of a carboxylic acid precursor.
- Boc Protection : Reaction with di-tert-butyl dicarbonate under basic conditions.
Challenges and Optimization
- Regioselectivity : Ensuring ethyl and aminomethyl groups occupy the correct positions requires careful substrate design.
- Stereochemistry : Bridgehead substituents may influence reaction outcomes, necessitating chiral auxiliaries or asymmetric catalysis.
- Scalability : Multigram syntheses (e.g., 20 g scale for diamino acid 31 ) demonstrate feasibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing bioactive molecules with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in designing new materials with specific properties.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: The compound is used in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the bicyclic core provides structural rigidity. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physical properties, and applications of the target compound with analogous derivatives:
Structural and Functional Differences
- Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound (pKa ~10) confers nucleophilic reactivity, enabling coupling reactions with carbonyls or alkyl halides. In contrast, the hydroxymethyl derivative (CAS: 2763754-86-3) exhibits higher polarity and hydrogen-bonding capacity, making it suitable for solubility-driven applications .
- Ethyl vs. Phenyl Substituents : The ethyl group in the target compound enhances steric bulk without significantly altering lipophilicity. The phenyl-substituted analog (CAS: 2763754-86-3) shows increased logP (~3.5 predicted), favoring blood-brain barrier penetration .
- Boc-Protected Amines : All compounds share the Boc group, which is cleavable under acidic conditions (e.g., TFA). Stability studies indicate that ethyl and phenyl substituents reduce ring strain compared to acetyl or ethynyl groups, delaying decomposition .
Biological Activity
Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, with a molecular formula of C13H24N2O2 and a molecular weight of approximately 240.34 g/mol, is a bicyclic compound notable for its unique azabicyclo structure. This compound features a tert-butyl group, an ethyl substituent, and functional groups that enhance its reactivity and potential biological activity. Research into its biological properties has indicated possible interactions with neurotransmitter systems, suggesting therapeutic applications in treating conditions such as depression and anxiety disorders .
The compound's structure contributes to its hydrophobic characteristics, while the aminomethyl and carboxylate functionalities enhance its biological reactivity. Below is a summary of its physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| Boiling Point | 311.2 ± 15.0 °C (Predicted) |
| Density | 1.104 ± 0.06 g/cm³ (Predicted) |
| pKa | 11.22 ± 0.29 (Predicted) |
Interaction Studies
Initial studies have focused on the binding affinities of this compound with various receptors and enzymes, particularly within neurotransmitter systems . These interactions are crucial for understanding the compound's potential therapeutic applications.
Case Studies
A review of relevant literature reveals several case studies highlighting the biological activity of similar compounds:
- Neurotransmitter Modulation : Compounds with structural similarities have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
- Antidepressant Effects : In animal models, related azabicyclic compounds have demonstrated antidepressant-like effects, indicating that this compound may offer similar benefits .
- Anxiolytic Potential : Preliminary findings suggest that this compound may exhibit anxiolytic properties, warranting further investigation into its efficacy and mechanism of action .
Comparative Analysis
To provide context regarding its biological activity, the following table compares this compound with other structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| Tert-butyl 1-(aminomethyl)-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 2920427-36-5 | C12H22N2O3 | Hydroxymethyl group |
| Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 2173473-64-6 | C11H19NO2 | Methyl group instead of ethyl |
| Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | 135394626 | C12H22N2O3 | Different position for aminomethyl |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how can yield be improved?
- Methodological Answer : The compound is synthesized via multi-step reactions involving bicyclic core formation, tert-butyl esterification, and functionalization of the aminomethyl and ethyl groups. Key factors include:
- Reagent Selection : Use of tert-butyl chloroformate for esterification under basic conditions (e.g., triethylamine) to stabilize intermediates .
- Temperature Control : Maintaining low temperatures (0–5°C) during sensitive steps like amine protection to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .
- Yield Optimization : Adjust catalyst loading (e.g., palladium for cross-coupling) and optimize reaction time via TLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies bicyclic framework (e.g., bridgehead protons at δ 3.2–4.0 ppm), tert-butyl group (singlet at δ 1.4 ppm), and ethyl substituents (triplet/quartet in δ 0.9–1.3 ppm) .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and primary amine (N-H stretches at 3300–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~283.2) and fragmentation patterns .
Q. How does the compound’s solubility impact its utility in organic reactions?
- Methodological Answer :
- Solubility Profile : The tert-butyl group enhances solubility in non-polar solvents (e.g., dichloromethane, THF), while the polar aminomethyl group allows partial solubility in alcohols .
- Reaction Design : Use DCM/THF for nucleophilic substitutions or ester hydrolysis; add polar co-solvents (e.g., methanol) to dissolve intermediates .
Advanced Questions
Q. How can contradictory data in spectroscopic results (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Stereochemical Analysis : Use 2D NMR (COSY, NOESY) to distinguish diastereotopic protons in the bicyclic system .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., SHELX programs for refinement) .
- Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., aminomethyl group as a nucleophile) using Gaussian or ORCA software .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation free energy in THF vs. water) .
- Docking Studies : Predict binding affinity to enzymatic targets (e.g., proteases) using AutoDock Vina .
Q. How do steric effects from the bicyclo[2.1.1]hexane core influence regioselectivity in substitution reactions?
- Methodological Answer :
- Steric Maps : Generate steric hindrance maps (e.g., using MolSurface) to identify accessible reaction sites .
- Experimental Validation : Compare reaction outcomes (e.g., SN2 vs. SN1 pathways) under varying steric conditions (bulky bases vs. polar solvents) .
Q. What strategies mitigate racemization during functionalization of the aminomethyl group?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to stabilize enantiomers during acylations .
- Low-Temperature Conditions : Perform reactions below –20°C to slow racemization kinetics .
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to isolate desired enantiomer .
Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be reconciled?
- Methodological Answer :
- Target Profiling : Use proteome-wide activity screening (e.g., kinase panels) to identify off-target interactions .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., ethyl-to-methyl substitution) to isolate pharmacophores .
- Biophysical Assays : Surface plasmon resonance (SPR) to quantify binding kinetics to suspected targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
